5-(2,4-Dichlorophenyl)furan-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-6-1-2-7(8(13)5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJKVZYVFYQTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 2,4 Dichlorophenyl Furan 2 Carboxamide and Its Derivatives
Strategies for Furan (B31954) Ring Construction
The foundational step in synthesizing 5-(2,4-Dichlorophenyl)furan-2-carboxamide is the creation of its carboxylic acid precursor, 5-(2,4-Dichlorophenyl)furan-2-carboxylic acid. This involves forming a furan ring with specific substituents at the C2 and C5 positions.
Reaction Pathways for 5-Aryl-2-furancarboxylic Acid Precursors
The key intermediate, 5-(2,4-dichlorophenyl)furan-2-carboxylic acid, can be synthesized through methods that attach an aryl group to a pre-existing furan-2-carboxylic acid scaffold. One notable method is the Meerwein arylation, where furan-2-carboxylic acid or its methyl ester is reacted with an arenediazonium chloride in the presence of a copper(II) chloride catalyst to yield the corresponding 5-arylfuran-2-carboxylic acid or its ester. researchgate.net
Another approach involves the oxidation of related furan compounds. For instance, a general method for synthesizing 5-aryl-furan-2-carboxylic acids utilizes ceric ammonium (B1175870) nitrate (B79036) (CAN) as an oxidizing agent. researchgate.net These methods provide a direct route to the essential 5-aryl-2-furancarboxylic acid core structure required for the subsequent amidation step.
Regioselective Approaches for Substituted Furan Synthesis
Achieving the correct 2,5-disubstitution pattern on the furan ring is critical. Modern synthetic methods offer high regioselectivity, ensuring the desired isomer is the major product.
A prominent regioselective method is the Co(II)-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls. nih.gov This reaction produces polyfunctionalized furans with complete regioselectivity. nih.gov A key advantage of this method is its tolerance of a wide range of functional groups, including the halogen atoms present on the dichlorophenyl ring. nih.gov The reaction temperature can be adjusted to favor furan formation over other potential products like cyclopropenes. nih.gov
Other regioselective syntheses for 2,5-disubstituted furans include:
Palladium-catalyzed annulation: This method uses alkyl 3-oxo-6-heptynoates and aryl halides to construct the furan ring. The efficiency can be high, particularly with aryl halides bearing electron-withdrawing substituents. acs.org
Copper(I)-catalyzed reactions: A one-pot procedure using a copper(I) catalyst can synthesize 2,5-disubstituted furans from haloalkynes, which proceed through a 1,3-diyne intermediate. acs.org
These methods provide robust and controlled pathways to the 2,5-disubstituted furan skeleton, which is a crucial component of the target molecule.
Amidation Reactions and Linker Formation
Once the 5-(2,4-Dichlorophenyl)furan-2-carboxylic acid precursor is obtained, the next critical step is the formation of the carboxamide bond.
Coupling of Furan-2-carboxylic Acid with Amine Moieties
The formation of the primary amide, this compound, is achieved by coupling the corresponding furan-2-carboxylic acid with an ammonia (B1221849) source. For the synthesis of N-substituted derivatives, a primary or secondary amine is used instead. A common laboratory technique involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. nih.gov
For example, furan-2-carboxylic acid can be activated with 1,1'-carbonyldiimidazole (B1668759) (CDI). The activated intermediate is then reacted with an appropriate amine to form the desired furan-2-carboxamide. nih.govresearchgate.net This method is widely used in the diversity-oriented synthesis of furan-2-carboxamide libraries. nih.govresearchgate.net
General Procedures for Carboxamide Bond Formation
The formation of a carboxamide bond from a carboxylic acid and an amine is a fundamental transformation in organic chemistry. jocpr.com Several reliable methods have been developed, each with specific advantages regarding reaction conditions, substrate scope, and ease of purification.
| Method | Description | Typical Reagents/Conditions | Advantages/Disadvantages |
| Direct Thermal Amidation | The carboxylic acid and amine are heated together, typically at high temperatures, to drive off water and form the amide bond. libretexts.org | Heat (often >170°C), sometimes under reflux. libretexts.org | Simple, atom-economical. Requires high temperatures, limited substrate scope. acs.org |
| Coupling Reagent-Mediated Amidation | A coupling reagent is used to activate the carboxylic acid, forming a highly reactive intermediate that readily reacts with the amine under mild conditions. jocpr.comcbijournal.com | DCC, EDC, HATU, HBTU, CDI, PyBOP. Often with additives like HOBt or DMAP. jocpr.compeptide.com | Mild conditions, high yields, broad scope. Reagents can be expensive, byproducts may require chromatographic removal. peptide.comoup.com |
| Acyl Halide Intermediate | The carboxylic acid is first converted to a more reactive acyl halide (usually an acyl chloride), which then reacts rapidly with the amine. mdpi.com | Thionyl chloride (SOCl₂), oxalyl chloride. A base (e.g., triethylamine (B128534), pyridine) is used to neutralize the HCl byproduct. mdpi.com | Acyl halides are highly reactive. This is a two-step process; acyl halides can be sensitive to moisture. |
| Boron-Catalyzed Amidation | Boron-based reagents, such as boric acid or B(OCH₂CF₃)₃, can catalyze the direct condensation of carboxylic acids and amines. acs.org | B(OCH₂CF₃)₃ in a solvent like acetonitrile (B52724) (MeCN). acs.org | Can be effective for a broad range of substrates with simple workup procedures. |
Derivatization Strategies for Structural Modification
Structural modification of the parent compound, this compound, allows for the exploration of structure-activity relationships and the fine-tuning of its chemical properties. Derivatization can occur at the amide nitrogen or by using different amines during the synthesis.
A primary strategy for derivatization is to replace the ammonia used in the amidation step with various primary or secondary amines. This leads to a diverse library of N-substituted furan-2-carboxamides. For example, reacting furan-2-carbonyl chloride with 4-bromoaniline (B143363) produces N-(4-bromophenyl)furan-2-carboxamide. mdpi.com This N-aryl carboxamide can be further modified, for instance, via Suzuki-Miyaura cross-coupling reactions on the bromo-substituted ring, demonstrating a multi-stage derivatization approach. mdpi.com
Another approach involves synthesizing more complex amide linkers. In one study, furan-2-carboxylic acid was coupled with linkers such as 1,4-diaminobenzene or 3-aminobenzoic acid, which were then further reacted to create more elaborate structures. nih.gov This modular strategy enables the creation of molecules with varied lengths, flexibility, and functional groups attached to the core furan-2-carboxamide scaffold. nih.govresearchgate.net
Introduction of Varied N-Substituents
The introduction of diverse substituents on the amide nitrogen (N-substituents) is a primary strategy for creating derivatives of this compound. This is most commonly achieved through the coupling of 5-(2,4-dichlorophenyl)furan-2-carboxylic acid with a wide array of primary or secondary amines. The general approach involves activating the carboxylic acid to facilitate nucleophilic attack by the amine.
Common coupling reagents used in this process include 1,1'-carbonyldiimidazole (CDI) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). For example, a general procedure involves stirring the carboxylic acid with a coupling agent like HBTU in a solvent such as N,N-dimethylformamide (DMF). mdpi.com An appropriate amine and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are then added to the mixture to form the final amide product. mdpi.com
This methodology allows for the synthesis of a broad library of compounds by simply varying the amine component. Research has demonstrated the successful introduction of various N-substituents, including benzyl (B1604629) groups and more complex moieties like (4-sulfamoylphenyl)methyl groups. mdpi.com Another approach involves creating N-acylcarbohydrazide linkers by first reacting the activated furan-2-carboxylic acid with a protected hydrazide, such as t-butyl carbazate, followed by deprotection and coupling with another carboxylic acid. nih.gov
Table 1: Examples of N-Substituents Introduced onto a 5-Aryl-furan-2-carboxamide Core Data synthesized from analogous reactions.
| Amine Reagent | N-Substituent | Coupling Method | Reference |
| Benzylamine | Benzyl | HBTU, DIPEA | mdpi.com |
| 4-(Aminomethyl)benzenesulfonamide | (4-Sulfamoylphenyl)methyl | HBTU, DIPEA | mdpi.com |
| t-Butyl carbazate | Boc-hydrazide (intermediate) | CDI | nih.gov |
| Various anilines | Substituted phenyl | CDI | nih.gov |
Modifications on the Phenyl and Furan Rings
Modifying the core structure of this compound on its phenyl and furan rings is another crucial strategy for generating structural diversity. These modifications can influence the compound's electronic properties, conformation, and biological activity.
Phenyl Ring Modifications: The substituents on the phenyl ring can be altered either by starting with differently substituted phenyl precursors or by post-synthetic modification. A powerful method for such modifications is the Suzuki-Miyaura cross-coupling reaction. mdpi.com This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between an aryl halide and an aryl boronic acid. For instance, a related precursor like N-(4-bromophenyl)furan-2-carboxamide can be coupled with various aryl or heteroaryl boronic acids to introduce new aromatic systems. mdpi.com This method is highly versatile and tolerates a wide range of functional groups, enabling the synthesis of biphenyl (B1667301) derivatives and other complex structures. mdpi.com Although this example modifies a phenyl ring attached to the amide nitrogen, the same principle can be applied to modify the 5-phenyl ring if a suitable precursor (e.g., 5-(4-bromophenyl)furan-2-carboxamide) is used.
Furan Ring Modifications: Direct functionalization of the furan ring in complex molecules can be challenging. Therefore, modifications are often incorporated during the synthesis of the furan ring itself. However, methods for the direct C-H functionalization of heterocyclic rings are advancing. For instance, palladium-catalyzed C-H arylation has been used to install aryl groups at the C3 position of benzofuran (B130515) scaffolds, a related furan-containing structure. mdpi.com Such strategies could potentially be adapted for the direct modification of the furan ring in 5-phenylfuran-2-carboxamide (B3405142) derivatives.
Table 2: Selected Phenyl Ring Modifications via Suzuki-Miyaura Coupling on an Analogous Furan Carboxamide Scaffold Data derived from the synthesis of N-(4-arylphenyl)furan-2-carboxamides. mdpi.com
| Aryl Boronic Acid | Introduced Substituent | Catalyst/Base | Yield |
| 4-Methoxyphenylboronic acid | 4'-Methoxybiphenyl | Tetrakis(triphenylphosphine)palladium(0) / K₃PO₄ | Good |
| 3,5-Dichlorophenylboronic acid | 3',5'-Dichlorobiphenyl | Tetrakis(triphenylphosphine)palladium(0) / K₃PO₄ | Moderate |
| Pyridin-3-ylboronic acid | 3-Pyridinyl | Tetrakis(triphenylphosphine)palladium(0) / K₃PO₄ | Good |
Optimization of Synthetic Routes for Research Scale
The development of efficient and reliable synthetic routes is essential for producing this compound and its derivatives for research purposes. Optimization focuses on improving reaction yields, simplifying purification processes, and ensuring scalability for laboratory needs.
A typical research-scale synthesis of a furan-2-carboxamide involves the reaction of a furan-2-carbonyl chloride with an appropriate amine in the presence of a base like triethylamine and a solvent such as dichloromethane (B109758) (DCM). mdpi.com This method is often high-yielding; for example, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was reported with an excellent yield of 94%. mdpi.com The reaction progress is conveniently monitored using thin-layer chromatography (TLC), and the product can be isolated and purified using standard techniques like recrystallization or column chromatography.
Preclinical Biological Evaluation and Mechanistic Insights
In Vitro Anti-proliferative and Cytotoxic Activities
The anti-cancer potential of furan-carboxamide derivatives has been a subject of scientific investigation, with studies exploring their effects on various cancer cell lines.
Assessment in Cancer Cell Lines (e.g., HepG2, Huh-7, MCF-7, A-549, K562, B16F10)
Research into a series of carbamothioyl-furan-2-carboxamide derivatives has demonstrated notable anti-cancer activity against several human cancer cell lines, including hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) lines. One of the most active compounds in this series was identified as N-(p-tolylcarbamothioyl)furan-2-carboxamide, which showed significant activity against hepatocellular carcinoma cells.
While direct data for 5-(2,4-Dichlorophenyl)furan-2-carboxamide on this specific panel of cells is not available, the performance of its analogues suggests a potential for cytotoxicity in these types of cancer cells. The activity of these related compounds is often compared against standard chemotherapeutic drugs like doxorubicin (B1662922) to benchmark their efficacy.
Cell Viability and Growth Inhibition Assays (e.g., MTT assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product, the quantity of which is directly proportional to the number of living cells.
In studies involving furan-carboxamide analogues, the MTT assay was utilized to quantify their cytotoxic potential. For instance, N-(p-tolylcarbamothioyl)furan-2-carboxamide was evaluated at a concentration of 20 μg/mL against liver cancer cells, resulting in a measured cell viability of 33.29%, indicating potent cytotoxic effects. This assay is fundamental in screening new compounds to determine the concentration at which they inhibit cell growth by 50% (IC50).
| Compound | Target Cell Line | Concentration | Cell Viability (%) | Source |
|---|---|---|---|---|
| N-(p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular Carcinoma | 20 µg/mL | 33.29% |
Effects on Cell Cycle Progression
The cell cycle is a critical process that governs cell replication, and its dysregulation is a hallmark of cancer. Therapeutic agents often exert their anti-proliferative effects by interfering with this cycle, causing cells to arrest at specific checkpoints (e.g., G1, S, or G2/M phase), which can ultimately lead to apoptosis (programmed cell death).
Currently, there is no specific published data detailing the effects of this compound or its immediate analogues on cell cycle progression. Further research would be required to determine if this compound induces cell cycle arrest in cancer cells, which would be a crucial insight into its mechanism of action.
Antimicrobial Research Focus
The furan-carboxamide scaffold is also recognized for its potential in developing new antimicrobial agents.
Antibacterial Spectrum and Efficacy (e.g., against Gram-positive and Gram-negative strains)
Studies on related carboxamide derivatives have demonstrated significant antibacterial properties. Specifically, furan-carboxamide derivatives featuring a 2,4-dinitrophenyl group have been shown to inhibit various bacterial strains. The efficacy of these compounds is often attributed to their lipophilicity, which allows them to penetrate bacterial cell membranes more effectively. The antibacterial activity is typically quantified by measuring the zone of inhibition and determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.
| Compound Class | Activity Noted | Inhibition Zone (I.Z.) Range | MIC Range | Source |
|---|---|---|---|---|
| Carboxamide derivatives with 2,4-dinitrophenyl | Inhibition against tested bacterial strains | 9–17 mm | 150.7–295 µg/mL |
Antifungal Potential
In addition to antibacterial action, the antifungal potential of the furan-carboxamide class is well-documented. The same 2,4-dinitrophenyl-containing carboxamide derivatives that showed antibacterial effects also exhibited significant activity against a range of fungal strains. In some cases, the antifungal activity of these synthesized compounds was found to be more pronounced than their antibacterial effects. This broad-spectrum antimicrobial profile makes these compounds interesting candidates for further development.
Evaluation Methods
The preclinical biological evaluation of furan-2-carboxamide derivatives often involves determining their antimicrobial and cytotoxic activities through established methodologies. Key evaluation methods include the determination of Minimal Inhibitory Concentration (MIC) and the assessment of inhibition zones.
Minimal Inhibitory Concentration (MIC): This method is fundamental in microbiology to establish the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For furan-2-carboxamide derivatives, this would involve serial dilutions of the compound which are then inoculated with a standardized number of bacteria or fungi. Following an incubation period, the MIC is identified as the lowest concentration of the compound at which no turbidity or pellet formation is observed, indicating the inhibition of microbial growth.
Inhibition Zones: The Kirby-Bauer disk diffusion susceptibility test is a common method used to assess the antimicrobial activity of a compound. In this test, a paper disk impregnated with a specific concentration of the furan-2-carboxamide derivative is placed on an agar (B569324) plate that has been uniformly inoculated with a test microorganism. As the compound diffuses from the disk into the agar, it creates a concentration gradient. If the microorganism is susceptible to the compound, a clear circular area of no growth, known as the inhibition zone, will appear around the disk. The diameter of this zone is then measured to determine the extent of the compound's antimicrobial efficacy.
Enzyme Inhibition Studies
Identification and Characterization of Enzyme Targets
Research has identified that furan-2-carboxamide scaffolds are capable of interacting with and inhibiting a variety of enzymes implicated in different disease pathways.
Autotaxin (ATX): ATX is a secreted enzyme that plays a significant role in the production of lysophosphatidic acid (LPA), a signaling molecule involved in various cellular processes. nih.govdovepress.com The ATX-LPA signaling pathway has been implicated in the progression of diseases like idiopathic pulmonary fibrosis. nih.gov Furan-2-carboxamide derivatives have been explored as potential inhibitors of ATX to modulate this pathway. mdpi.com
TRAF-2 and NCK-interacting kinase (TNIK): TNIK is a serine-threonine kinase involved in signaling pathways that are crucial for cancer development, particularly in colorectal cancer through the Wnt/β-catenin pathway. rsc.orgresearchgate.net A compound containing the furan-2-carboxamide scaffold was identified as a potent inhibitor of TNIK. rsc.orgresearchgate.net
Succinate (B1194679) Dehydrogenase (SDH): Also known as complex II of the mitochondrial respiratory chain, SDH is an enzyme involved in the Krebs cycle and cellular respiration. nih.gov Inhibition of SDH can disrupt the energy metabolism of cells and is a target for fungicides. nih.gov Carboxamide derivatives are a known class of SDH inhibitors. researchgate.netresearchgate.net
Epidermal Growth Factor Receptor (EGFR)-Tyrosine Kinase: EGFR is a receptor tyrosine kinase that, upon activation, triggers signaling pathways involved in cell proliferation, differentiation, and survival. mdpi.com Aberrant activation of EGFR is a hallmark of many cancers, making it a key target for anti-cancer therapies. mdpi.comnih.govdovepress.com Furan-carboxamide containing compounds have been investigated for their potential to inhibit EGFR.
Human Lactate Dehydrogenase A (LDHA): LDHA is a crucial enzyme in anaerobic glycolysis, converting pyruvate (B1213749) to lactate. nih.govnih.gov In many cancer cells, which exhibit the Warburg effect, there is an increased reliance on glycolysis for energy production, making LDHA a promising target for cancer therapy. nih.govnih.govscispace.com
Poly(ADP-ribose) polymerase-1 (PARP-1): PARP-1 is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks. nih.gov Inhibition of PARP-1 can lead to the accumulation of DNA damage and cell death, especially in cancer cells with deficiencies in other DNA repair pathways. nih.govfrontiersin.org The carboxamide group is a critical feature in many PARP-1 inhibitors. nih.gov
Dipeptidyl Peptidase-4 (DPP-4): This enzyme is involved in glucose metabolism by degrading incretins. DPP-4 inhibitors are used in the management of type 2 diabetes. While direct inhibition by this compound is not extensively documented in the provided context, the broader class of carboxamides has been explored for activity against various enzymes.
Inhibition Kinetics and Potency (IC50 determination)
The potency of an enzyme inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. The determination of IC50 values is a critical step in preclinical drug discovery. nih.gov
For instance, a compound with a furan-2-carboxamide scaffold was found to be a highly active inhibitor of TNIK kinase, with an initial IC50 value of 0.85 μM. rsc.orgresearchgate.net Further optimization led to the discovery of a more potent and selective compound with an IC50 of 258 nM. researchgate.net In another study, a series of 4-phenyl-2-phenylaminopyridine analogs were identified as potent and selective inhibitors of TNIK, with one compound showing an IC50 value of 6 nM. mdpi.com
| Compound Scaffold | Target Enzyme | IC50 Value |
|---|---|---|
| Furan-2-carboxamide | TNIK Kinase | 0.85 μM |
| Optimized Furan-2-carboxamide | TNIK Kinase | 258 nM |
| 4-phenyl-2-phenylaminopyridine analog | TNIK Kinase | 6 nM |
ATP-Competitive versus Non-ATP-Competitive Inhibition Analysis
Understanding the mechanism of enzyme inhibition is crucial for drug development. For kinases, inhibitors are often classified as either ATP-competitive or non-ATP-competitive (including allosteric) inhibitors.
An ATP-competitive inhibitor binds to the ATP-binding site of the kinase, directly competing with the endogenous ATP molecule. This type of inhibition is common for kinase inhibitors. For example, a study on a novel aminothiazole inhibitor of TNIK, KY-05009, confirmed its inhibitory activity through an ATP competition assay, indicating it acts as an ATP-competitive inhibitor with a Ki of 100 nM. nih.govplos.org
Non-ATP-competitive inhibitors, on the other hand, bind to a site on the enzyme that is distinct from the ATP-binding pocket. This can include allosteric sites, which upon binding, induce a conformational change in the enzyme that alters the activity of the active site. This mode of inhibition can offer advantages in terms of selectivity.
Receptor Modulatory Activities
Agonist and Antagonist Profiles for G-Protein Coupled Receptors
Furan-2-carboxamide derivatives have also been investigated for their ability to modulate the activity of G-protein coupled receptors (GPCRs).
Sphingosine-1-Phosphate Receptor 4 (S1P4): The S1P4 receptor is involved in various physiological processes, and its modulation is being explored for therapeutic purposes. nih.gov Research has led to the discovery of potent and selective S1P4 antagonists based on a 5-aryl furan-2-arylcarboxamide scaffold. nih.gov
GPR35: While specific modulation by this compound is not detailed, the general class of carboxamides is often screened against panels of GPCRs.
Urotensin-II Receptor: The urotensin-II receptor is implicated in cardiovascular diseases. nih.govresearchgate.net A series of 5-arylfuran-2-carboxamide derivatives have been synthesized and evaluated as potential urotensin-II receptor antagonists. nih.gov One such derivative, a 3,4-difluorophenyl analog, was identified as a highly potent UT antagonist with an IC50 value of 6 nM. nih.gov
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): These are ligand-gated ion channels that are important drug targets for various neurological conditions. mdpi.com Positive allosteric modulators (PAMs) of nAChRs, which enhance the effect of the endogenous agonist acetylcholine, are of particular interest. mdpi.comacs.org While not a direct agonist or antagonist, compounds with related structures have been shown to act as PAMs for the α7 nicotinic acetylcholine receptor. acs.orgnih.govnih.gov
Histamine-3 Receptor: This receptor is primarily found in the central nervous system and its modulation can affect neurotransmitter release. The furan-carboxamide scaffold is a versatile chemical structure that has been incorporated into molecules targeting a wide range of receptors, including histamine (B1213489) receptors.
| Receptor Target | Modulatory Profile | Potency (IC50/EC50) |
|---|---|---|
| S1P4 | Antagonist | Not Specified |
| Urotensin-II | Antagonist | 6 nM (for 3,4-difluorophenyl analog) |
| α7 Nicotinic Acetylcholine | Positive Allosteric Modulator | Not Specified |
Receptor Binding Assays
Currently, there is no specific information available from preclinical studies detailing the receptor binding profile of this compound. Although derivatives of 5-aryl-furan-2-carboxamide have been explored as potential antagonists for receptors such as the urotensin-II receptor, the binding affinity and selectivity of this compound for a specific panel of receptors have not been publicly documented. Comprehensive screening through radioligand binding assays would be necessary to elucidate its potential molecular targets.
Other Biological Activities in Preclinical Contexts
Information regarding the anti-inflammatory, anti-exudative, or antioxidant properties of this compound is not available in the reviewed scientific literature. The broader class of furan-containing compounds has been noted for a range of biological activities, including anti-inflammatory and antioxidant effects. nih.govnih.gov These activities are often attributed to the ability of the furan (B31954) ring system to interact with biological targets and scavenge reactive oxygen species. nih.govnih.gov However, without specific experimental data on this compound, any discussion of its potential in these areas would be speculative. Standard preclinical models, such as carrageenan-induced paw edema for anti-inflammatory and anti-exudative effects, and assays like DPPH or ABTS for antioxidant capacity, would be required to characterize these properties.
Molecular Mechanism of Action and Target Identification
Elucidation of Molecular Targets and Pathways
The precise molecular targets of 5-(2,4-dichlorophenyl)furan-2-carboxamide have not been definitively identified in publicly available research. However, studies on analogous compounds within the furan-2-carboxamide family suggest several potential mechanisms of action.
Interaction with Specific Enzymes or Receptors
Research into various furan-2-carboxamide derivatives has indicated their potential to interact with specific enzymes and receptors. For instance, certain derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.gov One study identified 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel non-peptidomimetic inhibitors of this enzyme, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov
Another area of investigation for this class of compounds is their role as microtubule stabilizing agents. nih.gov Microtubules are critical for cell division, and their stabilization can lead to mitotic arrest and apoptosis in cancer cells. nih.gov A novel furan-2-carboxamide derivative was found to be a selective microtubule stabilizing agent with IC50 values ranging from 4 µM to 8 µM in different cancer cell lines. nih.gov
Furthermore, in the context of bacterial infections, furan-2-carboxamides have been explored as antibiofilm agents. nih.govnih.gov Molecular docking studies suggest that these compounds may target the LasR protein in Pseudomonas aeruginosa, a key regulator of quorum sensing and biofilm formation. nih.govnih.gov
While these findings are for related compounds, they highlight plausible enzyme and receptor targets that could be investigated for this compound.
Modulation of Intracellular Signaling Cascades (e.g., MAPK, PPAR-γ, Wnt/β-catenin)
Direct evidence linking this compound to the MAPK, PPAR-γ, or Wnt/β-catenin signaling pathways is not currently available. However, the diverse biological activities reported for furan-2-carboxamides, such as anti-inflammatory and anticancer effects, often involve the modulation of these key intracellular signaling cascades. ontosight.ai
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.govmdpi.com Its dysregulation is a hallmark of many diseases, including cancer. The anti-proliferative effects seen with some furan-2-carboxamide derivatives could potentially be mediated through modulation of the MAPK pathway. nih.gov
PPAR-γ Signaling: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a key role in lipid metabolism, inflammation, and cell differentiation. nih.govnih.gov Its activation has been linked to the anticancer effects of some compounds. dovepress.com Given the anti-inflammatory and anticancer potential of the furan-2-carboxamide scaffold, investigating its interaction with the PPAR-γ signaling pathway could be a fruitful area of research. ontosight.ai
Wnt/β-catenin Signaling: The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis. nih.govnih.gov Aberrant activation of this pathway is frequently observed in various cancers. The anticancer properties of certain furan-2-carboxamides could involve the inhibition of this pathway, a hypothesis that warrants further investigation. ontosight.ai
Insights into Cellular Processes Affected
Based on the activities of related compounds, this compound could potentially impact several fundamental cellular processes.
Disruption of Energy Metabolism
The furan (B31954) ring itself, a core component of this compound, has been shown to undergo metabolic activation that can lead to cytotoxicity. nih.gov This toxicity can be linked to the disruption of cellular energy metabolism. For instance, furan has been observed to deplete ATP in isolated hepatocytes and uncouple oxidative phosphorylation. nih.gov This suggests that the metabolic fate of the furan moiety in this compound could influence cellular energy homeostasis.
Interference with DNA Synthesis or Replication
While direct evidence is lacking for this compound, the anticancer activity observed in related furan-2-carboxamides implies a potential interference with DNA synthesis or replication. nih.govmdpi.com Compounds that induce cell cycle arrest, as has been shown for a furan-2-carboxamide derivative at the G2/M phase, prevent cells from entering mitosis, which is intrinsically linked to the completion of DNA replication. nih.gov Although the primary mechanism identified was microtubule stabilization, downstream effects could impact processes related to DNA integrity and replication.
Advanced Techniques for Target Deconvolution and Validation
Identifying the specific molecular targets of a novel compound like this compound is a critical step in understanding its mechanism of action. Modern drug discovery employs a range of advanced techniques for this purpose, a process known as target deconvolution. nuvisan.com
Table 1: Advanced Techniques for Target Deconvolution
| Technique | Description | Application for this compound |
|---|---|---|
| Affinity Chromatography | The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates. Bound proteins are then identified by mass spectrometry. | Could identify specific enzymes, receptors, or other proteins that directly interact with the compound. |
| Chemical Proteomics | Utilizes chemical probes to label and identify protein targets in a complex biological sample. | Can provide a proteome-wide map of potential targets and off-targets. |
| CRISPR-based Screening | Genome-wide CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target pathway. | Could reveal the genetic determinants of the compound's activity and help elucidate its mechanism of action. nuvisan.com |
| Computational Approaches | In silico methods such as molecular docking can predict potential binding targets based on the compound's structure and the known structures of proteins. | Can help prioritize potential targets for experimental validation. |
Once putative targets are identified, validation is essential to confirm that they are responsible for the compound's biological effects. This can be achieved through techniques such as:
Target overexpression or knockdown: Modulating the expression of the target protein to see if it alters the cellular response to the compound.
In vitro binding assays: Directly measuring the binding affinity of the compound to the purified target protein.
Enzymatic assays: If the target is an enzyme, assessing the compound's ability to inhibit or activate its activity.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Structure Activity Relationship Sar Studies
Impact of Substituents on Biological Potency and Selectivity
Systematic modifications of the 5-(2,4-Dichlorophenyl)furan-2-carboxamide structure have demonstrated that even minor chemical changes can lead to significant shifts in biological potency and target selectivity.
The 2,4-dichlorophenyl group at the 5-position of the furan (B31954) ring is a crucial determinant of activity. The nature, position, and number of substituents on this phenyl ring significantly influence the compound's potency. Studies on related 5-aryl-furan-2-carboxamide series have shown that electron-withdrawing groups on the phenyl ring tend to enhance potency. researchgate.net For instance, in a series of furan-carboxamide derivatives developed as influenza A H5N1 virus inhibitors, compounds with electron-withdrawing groups on the phenyl ring were more potent in cellular assays than those with electron-donating groups. researchgate.net
A systematic investigation of 5-aryl-furan-2-carboxamides as urotensin-II (UT) receptor antagonists highlighted the importance of the substitution pattern on the C-5 aryl ring. This led to the discovery that a 3,4-difluorophenyl analogue was a highly potent UT antagonist, indicating that the specific placement of halogen atoms is critical. nih.gov In another study on pyrazole-based carboxamides, a 3,4-dichlorophenyl derivative exhibited potent activity against S. aureus. researchgate.net While not a furan-based scaffold, this finding supports the general observation that dichlorophenyl moieties can be key for potent biological activity.
Table 1: Impact of Phenyl Ring Substitution on Biological Activity
| Compound Series | Substitution on Phenyl Ring | Observed Effect on Potency | Reference |
|---|---|---|---|
| Furan-carboxamides | Electron-withdrawing groups | Increased potency against Influenza A H5N1 | researchgate.net |
| Furan-carboxamides | Electron-donating groups | Decreased potency against Influenza A H5N1 | researchgate.net |
| 5-Aryl-furan-2-carboxamides | 3,4-difluoro | High potency as UT receptor antagonist | nih.gov |
The central furan ring is not merely a spacer but an active pharmacophoric element. amazonaws.com Its substitution or replacement can drastically alter the biological profile of the molecule. In the development of novel inhibitors of the H5N1 influenza virus, SAR studies demonstrated that a 2,5-dimethyl-substituted furan or thiophene (B33073) moiety had a significant influence on anti-influenza activity. researchgate.net This suggests that substituents on the furan ring itself can directly interact with the biological target.
Furthermore, the furan ring acts as a critical linker. In research on furamidine (B1674271) analogues, replacing the central furan linker with thiophene, benzimidazole, or indole (B1671886) rings generally enhanced both DNA binding and antiparasitic activity, underscoring the structural importance of this central heterocyclic system. nih.gov While substitutions on the furan ring of the specific this compound have not been extensively detailed in available literature, studies on related compounds suggest this is a promising area for future modification to fine-tune activity. researchgate.netnih.gov
The amide linker and the substituents attached to its nitrogen atom (N-substituents) play a pivotal role in orienting the molecule within a binding site and forming key interactions, such as hydrogen bonds. The conformational flexibility and strain of the linker can have a substantial impact on binding affinity. researchgate.net
In a series of N-(biphenyl)furan-2-carboxamides synthesized via Suzuki-Miyaura cross-coupling, the nature of the substituents on the N-phenyl ring was shown to affect antibacterial activity. mdpi.com For example, the parent compound, N-(4-bromophenyl)furan-2-carboxamide, was found to be highly effective against drug-resistant bacteria. mdpi.com The introduction of various aryl groups in place of the bromine atom led to a range of activities, demonstrating the sensitivity of the biological response to the N-substituent's structure.
Similarly, in a study designing NMDA receptor agonists, the core structure included an amide part, and variations were introduced in the N-acyl aromatic portion, highlighting the importance of this part of the molecule for potency and selectivity. nih.gov
Table 2: Effect of N-Substituent Variation on Antibacterial Activity
| Parent Compound | N-Substituent | Target | Noteworthy Activity | Reference |
|---|---|---|---|---|
| Furan-2-carboxamide | 4-bromophenyl | Drug-resistant bacteria | Most effective compound in the series | mdpi.com |
| Furan-2-carboxamide | 4'-Methoxybiphenyl-4-yl | Drug-resistant bacteria | Synthesized analogue with varied activity | mdpi.com |
Identification of Key Pharmacophoric Features
A pharmacophore model for this class of compounds can be constructed based on the collective SAR data. The key features essential for biological activity generally include:
A substituted aromatic ring (Aryl 1): The 2,4-dichlorophenyl group serves as a critical hydrophobic and electronically tailored moiety that fits into a specific pocket of the target protein.
A central heterocyclic scaffold: The furan ring acts as a rigid linker, correctly positioning the aryl group and the carboxamide function. Its oxygen atom may also act as a hydrogen bond acceptor.
A hydrogen bond donor/acceptor group: The amide linker (-CONH-) is crucial. The N-H group typically serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor, forming critical interactions with receptor site residues. drugdesign.org
A second variable region (Aryl 2 or R-group): The substituent on the amide nitrogen allows for further interactions and can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.
Molecular docking studies on related furan-carboxamides targeting the influenza M2 ion channel protein have visualized these interactions, showing hydrophobic interactions from the aromatic rings and hydrogen bonds formed by the amide linker with backbone residues of the protein. researchgate.net
Analysis of Selectivity Cliffs in SAR Profiles
Selectivity cliffs, also known as activity cliffs, occur when a small, discrete structural change in a molecule leads to a large and unexpected change in biological potency or selectivity. nih.gov Analyzing these cliffs provides valuable information about the specific interactions that govern a compound's activity at its target.
In the context of 5-aryl-furan-2-carboxamides, such cliffs can be observed when altering the substitution pattern on the phenyl ring. For instance, the dramatic increase in potency observed when moving from an unsubstituted phenyl ring to a 3,4-difluorophenyl derivative in the urotensin-II receptor antagonist series could be considered an activity cliff. nih.gov This sharp change suggests that the fluorine atoms are engaging in highly specific and favorable interactions (such as hydrogen bonds or polar interactions) within the binding pocket that are not possible with other substituents.
Similarly, studies on various enzyme inhibitors have shown that specific residues in the binding site, such as Glu205, Glu206, and Tyr662 for DPP-IV inhibitors, can act as anchor points. researchgate.net A minor modification to a ligand that disrupts its interaction with one of these key residues can cause a dramatic loss of activity, creating a selectivity cliff. While specific cliff data for this compound is not extensively published, the principles derived from related compound series strongly suggest that its SAR profile is likely characterized by such sharp dependencies on specific structural features.
Computational Chemistry and Cheminformatics in Drug Discovery
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode of a small molecule ligand, such as a furan-2-carboxamide derivative, within the active site of a target protein.
Molecular docking simulations are crucial for predicting how a ligand like 5-(2,4-Dichlorophenyl)furan-2-carboxamide or its analogues might bind to a biological target. These studies provide a static snapshot of the likely conformation of the ligand within the protein's binding pocket. For instance, in a study of furan-2-carboxamide derivatives designed as antibiofilm agents against Pseudomonas aeruginosa, molecular docking was used to propose a plausible mechanism of action. nih.gov The simulations suggested that these compounds could fit within the binding cavity of the LasR protein, a key regulator in bacterial communication. nih.gov Similarly, docking studies on other furan (B31954)/thiophene-2-carboxamide derivatives have been performed to investigate their interactions with the active sites of enzymes like urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). omu.edu.trresearchgate.net These simulations reveal the specific orientation of the furan ring, the carboxamide linker, and peripheral substituents, identifying which parts of the molecule are likely to interact with key amino acid residues. omu.edu.trresearchgate.net For example, docking of novel furan-azetidinone hybrids into the enoyl reductase of E. coli predicted that the phenyl groups of the compounds formed pi-pi stacking interactions with specific phenylalanine and tyrosine residues at the active site. ijper.org This predictive power allows researchers to visualize and understand the structural basis of molecular recognition.
Beyond predicting the binding pose, molecular docking estimates the strength of the interaction, often expressed as a docking score or binding energy. This score helps in ranking potential drug candidates. The calculations account for various non-covalent interactions that stabilize the ligand-protein complex, primarily hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
In studies involving furan-carboxamide derivatives, the carbonyl group of the carboxamide moiety is frequently predicted to act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues (like the amino acids tryptophan or tyrosine) in the target's active site. nih.gov The furan ring and the dichlorophenyl group of this compound would be expected to engage in hydrophobic and pi-stacking interactions with nonpolar amino acid residues. For example, docking studies of pyrazol-furan carboxamide analogues into the Akt1 kinase active site were used to rationalize their inhibitory activity, highlighting key binding interactions. nih.gov Similarly, investigations of furan derivatives targeting E. coli enoyl reductase showed that the most promising compounds achieved high docking scores due to favorable pi-pi stacking interactions with tyrosine and phenylalanine residues. ijper.org
The table below summarizes representative findings from docking studies on analogous furan-carboxamide compounds, illustrating the types of data generated.
| Compound Class | Target Protein | Predicted Binding Energy / Score | Key Predicted Interactions |
| Furan-2-carboxamides | LasR (P. aeruginosa) | Good docking score | Carbonyl interaction with Trp60 or Tyr56 |
| Furan/Thiophene (B33073) Carboxamides | Butyrylcholinesterase (BChE) | High activity confirmed by docking | Interactions with active site residues |
| Furan-Azetidinone Hybrids | Enoyl Reductase (E. coli) | GScore: -9.195 | Pi-pi stacking with Phe94 and Tyr146 |
| Pyrazol-furan Carboxamides | Akt1 Kinase | Favorable docking scores | Interactions within the kinase active site |
The design of a series of pyrazol-furan carboxamide analogues as Akt1 kinase inhibitors was guided by such computational approaches. nih.gov Molecular docking helped in the design and evaluation of compounds with moderate to excellent inhibitory activities. nih.gov This iterative process of docking, synthesis, and biological testing is a cornerstone of modern drug discovery, allowing for the optimization of lead compounds into potent drug candidates.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.
QSAR models are developed by correlating variations in the structural properties of compounds with their measured biological activities. For a series of furan-carboxamide derivatives, this involves calculating a set of numerical values, known as molecular descriptors, for each compound and then using statistical methods like multiple linear regression (MLR) or partial least-squares (PLS) to build a predictive equation. aimspress.com
For example, a QSAR study on a series of furanone derivatives with cyclooxygenase-2 (COX-2) inhibitory activity developed a statistically significant 2D-QSAR model. researchgate.net This model had a correlation coefficient (r²) of 0.840 and a cross-validated squared correlation coefficient (q²) of 0.773, indicating good predictive ability. researchgate.net Similarly, QSAR models for nitrofuran analogues were developed to predict their antitubercular activity, explaining 72% to 76% of the variance in the training data. aimspress.com Such models, once validated, can be used to predict the activity of new, unsynthesized furan-carboxamide derivatives, helping to prioritize which compounds to synthesize and test, thereby saving time and resources.
A critical outcome of QSAR analysis is the identification of specific molecular descriptors that have the most significant impact on biological activity. These descriptors represent physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic characteristics.
In a QSAR study of nitrofuran analogues, descriptors from constitutional, topological, and functional classes were found to be important for antitubercular activity. aimspress.com The models suggested that the presence of a nitro-substituted furan ring was essential, while the number of double bonds and the presence of certain other fragments should be minimized for improved activity. aimspress.com Another 2D-QSAR study on furanone derivatives identified descriptors such as the retention index for six-membered rings and the polar surface area as being significant for COX-2 inhibition. researchgate.net By identifying these key features, QSAR provides valuable insights into the mechanism of action and guides the design of new compounds with enhanced potency.
The following table provides examples of molecular descriptors that could be identified in a hypothetical QSAR study and their potential influence on activity.
| Descriptor Type | Example Descriptor | Potential Correlation with Activity | Interpretation |
| Electronic | GATS4p (Geary autocorrelation) | Positive | Suggests a specific charge distribution is favorable for activity. |
| Constitutional | Number of Sulphur Atoms | Negative | Indicates that the presence of sulfur may be detrimental to activity. |
| Topological | T(O...S) (Topological distance) | Negative | Suggests a minimum gap between oxygen and sulfur atoms is preferred. |
| Physicochemical | Polar Surface Area (PSA) | Negative | Indicates that lower polarity may improve activity, possibly by enhancing cell membrane permeability. |
Advanced Computational Simulations
Advanced computational simulations provide a dynamic and quantum-level understanding of molecular interactions, guiding the rational design of more effective drug candidates.
Molecular Dynamics Studies for Ligand-Target Stability and Conformational Changes
Molecular dynamics (MD) simulations are instrumental in elucidating the stability of ligand-target complexes and observing their conformational changes over time. For this compound, MD simulations can be employed to study its interaction with specific biological targets. These simulations track the atomic movements of the compound and its target protein, providing insights into the binding stability. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the complex. A stable RMSD value over the simulation period suggests a stable binding of the ligand in the active site of the protein. Furthermore, MD simulations can reveal crucial conformational changes in the target protein upon ligand binding, which can be essential for its biological function.
Quantum Chemical Calculations (e.g., DFT, Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), Non-Linear Optics (NLO))
Quantum chemical calculations offer a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interaction with biological targets.
Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be used to optimize its molecular geometry and determine its electronic properties. These calculations provide a basis for understanding the molecule's reactivity and potential binding modes.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining a molecule's electronic and optical properties. nih.gov The energy gap between the HOMO and LUMO is a critical factor for chemical reactivity and kinetic stability. nih.govmdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. mdpi.com For this compound, the analysis of its HOMO-LUMO gap can predict its chemical behavior and its ability to participate in chemical reactions.
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The different colors on the MEP surface represent different electrostatic potential values. For this compound, the MEP analysis can identify the regions with negative potential, which are susceptible to electrophilic attack, and regions with positive potential, which are prone to nucleophilic attack. This information is crucial for understanding its interactions with biological macromolecules.
Non-Linear Optics (NLO): NLO properties are related to the interaction of a material with intense electromagnetic fields, such as those from lasers. Some organic molecules exhibit significant NLO properties, making them useful in various technological applications. The first-order hyperpolarizability is a key parameter for determining the NLO activity of a molecule. malayajournal.org Computational studies on furan derivatives have shown that they can possess significant NLO properties, often many times greater than standard materials like urea. malayajournal.org
In Silico ADME Prediction Methodologies
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery, helping to identify drug candidates with favorable pharmacokinetic profiles early in the development process.
Prediction of Absorption and Permeability Parameters
Computational models are widely used to predict the absorption and permeability of drug candidates. scispace.com Parameters such as Caco-2 permeability are often used as an in vitro model for intestinal absorption. nih.govucsd.edu Various physicochemical properties, including lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, are used as descriptors in these predictive models. ucsd.edu For this compound, in silico tools can predict its potential for oral absorption based on its structural features.
Interactive Data Table: Predicted Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|---|---|
| This compound | C₁₁H₇Cl₂NO₂ | 256.08 | 3.1 | 1 | 2 | 56.2 |
| 5-(2,4-dichlorophenyl)furan-2-carboxylic acid | C₁₁H₆Cl₂O₃ | 257.07 | 3.512 | 1 | 3 | 50.3 |
Computational Approaches for Oral Bioavailability Assessment
Oral bioavailability is a key pharmacokinetic parameter that determines the fraction of an orally administered drug that reaches the systemic circulation. nih.gov Computational models for predicting oral bioavailability often utilize a combination of physicochemical properties and structural features. frontiersin.org The "rule of five," for instance, provides a set of guidelines to assess the druglikeness of a compound and its potential for good oral absorption. ucsd.edu In silico predictions for this compound can provide an early indication of its potential as an orally administered drug.
Virtual Screening Techniques for Hit Identification
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.comschrodinger.com This process can be either structure-based or ligand-based.
Structure-based virtual screening relies on the three-dimensional structure of the target protein. researchgate.net Molecular docking is a common method used to predict the binding orientation and affinity of a ligand to its target.
Ligand-based virtual screening uses the knowledge of known active molecules to identify others with similar properties. nih.gov Pharmacophore modeling, which defines the essential steric and electronic features necessary for biological activity, is a widely used ligand-based approach. mdpi.com For this compound, virtual screening could be employed to identify potential biological targets or to discover other compounds with similar activity profiles.
Advanced Research Methodologies and Future Directions
High-Throughput Screening (HTS) in Compound Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid automated testing of vast libraries of chemical compounds against specific biological targets. bmglabtech.comewa.pub This technology is instrumental in identifying initial "hits" that can be developed into more refined lead compounds. bmglabtech.com The primary objective of HTS is to efficiently screen large collections of molecules to identify those that interact with a target in a desired manner, providing a starting point for drug design and optimization. bmglabtech.comnih.gov
In the context of furan-based compounds like 5-(2,4-Dichlorophenyl)furan-2-carboxamide, HTS plays a crucial role in uncovering novel biological activities. nih.gov The process involves several key stages:
Assay Development: Creating a robust and sensitive assay that can reliably measure the activity of compounds against the chosen biological target, such as an enzyme or receptor.
Library Screening: Utilizing robotics and automation to test thousands to hundreds of thousands of compounds per day. nih.govresearchgate.net
Hit Identification and Validation: Identifying compounds that exhibit the desired activity ("hits") and confirming their effects through secondary, more focused assays. nih.gov
While specific HTS campaigns for this compound are not extensively detailed in public literature, the methodology has been successfully applied to screen for various furan (B31954) derivatives and other heterocyclic compounds, demonstrating its utility in identifying molecules with potential anticancer and antimicrobial properties. nih.govmdpi.com The efficiency of HTS allows researchers to quickly sift through chemical diversity and prioritize scaffolds like the furan-carboxamide for further investigation. researchgate.net
Spectroscopic and Crystallographic Characterization in Research
Determining the precise chemical structure and three-dimensional shape of a molecule is fundamental to understanding its function. Spectroscopic and crystallographic techniques provide the necessary tools for this detailed characterization.
NMR and Mass Spectrometry for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary techniques for the structural elucidation of organic molecules like this compound. nih.govsciopen.com
Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov
¹H NMR: Identifies the chemical environment of hydrogen atoms (protons). For a 5-aryl-furan-2-carboxamide structure, distinct signals would be expected for the protons on the furan ring, the dichlorophenyl ring, and the amide (-NH) group.
¹³C NMR: Provides information on the carbon skeleton. The carboxyl carbon of the amide group, for instance, has a characteristic chemical shift in the 156-165 ppm range. pressbooks.pub
Mass Spectrometry (MS) determines the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio. unl.edu High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the presence of all expected atoms, including chlorine isotopes.
The table below illustrates typical NMR chemical shifts observed in related furan-2-carboxamide derivatives, which are essential for confirming the synthesis and purity of new analogs.
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Amide NH | 10.25 - 10.35 | N/A |
| Furan Ring Protons | 6.60 - 7.97 | 112 - 148 |
| Phenyl Ring Protons | 7.03 - 8.03 | 120 - 142 |
| Amide Carbonyl (C=O) | N/A | 156 - 160 |
Data compiled from analogous structures reported in scientific literature.
Together, NMR and MS provide an unambiguous confirmation of a molecule's identity, which is a prerequisite for any further biological or structural studies. nih.govunl.edu
X-ray Diffraction for Crystal Structure Analysis
For a compound like this compound, a crystal structure would offer invaluable insights into:
Molecular Conformation: The spatial orientation of the furan ring relative to the dichlorophenyl ring.
Intermolecular Interactions: How individual molecules pack together in the solid state, identifying key interactions like hydrogen bonds involving the carboxamide group. researchgate.net
Structural Details: The planarity of the furan ring and the precise geometry of the substituent groups.
This atomic-level information is critical for structure-based drug design, where knowledge of a compound's shape is used to predict and improve its binding to a biological target. nih.gov Studies on related furan derivatives have successfully used X-ray diffraction to confirm their structures and understand the forces governing their crystal packing. researchgate.netresearchgate.netresearchgate.net
Strategies for Lead Optimization and Novel Compound Design
Once an initial hit compound is identified, lead optimization is the iterative process of modifying its chemical structure to improve its desired properties, such as potency, selectivity, and metabolic stability. patsnap.compatsnap.com
Scaffold Hopping and Molecular Hybridization Approaches
Scaffold hopping is a creative strategy in medicinal chemistry used to replace the central core (scaffold) of a known active molecule with a chemically different one, while preserving the essential interactions with the biological target. researchgate.netuniroma1.itnih.gov This approach is valuable for discovering novel chemical classes with improved properties or for navigating around existing patents. uniroma1.it
For the this compound scaffold, hopping strategies could involve:
Heterocycle Replacement: Replacing the furan ring with other five- or six-membered heterocycles (e.g., thiophene (B33073), pyridine, isoxazole) to explore how different electronics and geometries affect activity. nih.govnih.gov
Bioisosteric Replacement: Swapping the furanone ring of a related active compound with a more stable furan-2-carboxamide moiety has been shown to be a successful strategy. researchgate.net
Ring System Modification: Altering the core to create fused ring systems, such as benzofurans, to change the shape and properties of the molecule. researchgate.netmdpi.com
Molecular hybridization involves combining distinct pharmacophoric elements from two or more different molecules into a single new compound. This can lead to hybrid molecules with synergistic or additive biological activities. researchgate.net
Rational Design Based on Mechanistic Insights
Rational design uses a deep understanding of a compound's mechanism of action and its structure-activity relationships (SAR) to guide the synthesis of new, improved analogs. nih.gov SAR analysis systematically investigates how changes to a molecule's structure affect its biological activity. patsnap.com
For this compound and related compounds, rational design would focus on:
Target Interaction Modeling: Using computational docking to predict how the compound binds to its biological target. This can highlight key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for activity. researchgate.net
Systematic Modification: Synthesizing a series of analogs with varied substituents on the dichlorophenyl ring (e.g., changing the position or nature of the halogens) or on the carboxamide group to probe the SAR. mdpi.comnih.gov Studies on related 5-aryl-furanones have shown that the nature and position of substituents on the aryl ring are critical for activity.
Mechanism-Based Optimization: If the compound is known to inhibit a specific enzyme, for instance, new analogs can be designed to better fit the enzyme's active site or to form specific covalent bonds, as has been explored for other furan-based inhibitors. nih.gov This approach allows for the targeted enhancement of potency and selectivity. nih.gov
Preclinical Research Avenues and Translational Potential
The preclinical development of novel therapeutic agents requires a thorough investigation of their biological activities across a variety of disease models and the creation of specialized molecular tools to elucidate their mechanisms of action. For the compound this compound, the publicly available scientific literature indicates that while the broader class of furan-2-carboxamides is of significant interest to researchers, specific data on this particular molecule is limited. This section will, therefore, discuss the explored therapeutic potential of closely related furan-2-carboxamide analogs in diverse in vitro disease models and outline the prospective development of chemical probes for biological studies.
Exploration in Diverse Disease Models (in vitro)
The therapeutic potential of a compound is initially assessed through in vitro studies, which involve testing its effects on cells, tissues, or microorganisms in a controlled laboratory setting. While direct and specific in vitro studies on this compound are not extensively reported in the current body of scientific literature, the broader family of furan-2-carboxamides has been the subject of numerous investigations across different disease models. These studies on analogous compounds provide a foundational understanding of the potential biological activities that this compound might possess.
Anticancer Activity:
A significant area of research for furan-2-carboxamide derivatives has been in the field of oncology. Various analogs have been synthesized and evaluated for their antiproliferative effects against a range of human cancer cell lines. For instance, a series of carbamothioyl-furan-2-carboxamide derivatives were assessed for their anticancer potential against HepG2 (liver carcinoma), Huh-7 (liver carcinoma), and MCF-7 (breast cancer) cell lines. nih.gov One of the most active compounds in this series, p-tolylcarbamothioyl)furan-2-carboxamide, demonstrated significant activity against hepatocellular carcinoma, showing a cell viability of 33.29% at a concentration of 20 μg/mL. nih.gov These findings suggest that the furan-2-carboxamide scaffold is a promising starting point for the development of new anticancer agents.
Antimicrobial and Antibiofilm Activity:
The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Furan-2-carboxamide derivatives have shown promise in this area. For example, synthesized N-(4-bromophenyl)furan-2-carboxamide and its analogues were investigated for their in vitro antibacterial activity against clinically isolated drug-resistant bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The parent compound, N-(4-bromophenyl)furan-2-carboxamide, was found to be particularly effective against NDM-positive A. baumannii. mdpi.com
Furthermore, the ability of bacteria to form biofilms presents a significant challenge in treating infections. A diversity-oriented collection of furan-2-carboxamides was evaluated for antibiofilm activity against Pseudomonas aeruginosa. researchgate.netnih.govnih.gov Several of these compounds, particularly carbohydrazide (B1668358) and triazole derivatives, showed a significant reduction in biofilm formation. researchgate.netnih.govnih.gov One notable compound achieved a 58% inhibition of biofilm formation. researchgate.netnih.govnih.gov These studies highlight the potential of the furan-2-carboxamide scaffold in combating bacterial infections, not only by direct antibacterial action but also by interfering with biofilm formation.
Antifungal Activity:
Fungal infections are another area where new therapeutic agents are needed. Certain furan-2-carboxamide derivatives have been explored for their antifungal properties. For example, novel thiophene/furan-1,3,4-oxadiazole carboxamides were designed and synthesized as potential succinate (B1194679) dehydrogenase inhibitors, a key enzyme in fungal respiration. nih.gov Many of these compounds demonstrated potent in vitro antifungal activity against a panel of phytopathogenic fungi. nih.gov This suggests that the furan-2-carboxamide core can be incorporated into molecules with potent and specific antifungal mechanisms.
The following table summarizes the in vitro biological activities observed for various furan-2-carboxamide derivatives, providing an insight into the potential therapeutic avenues for this compound.
| Compound Class/Derivative | Disease Model | Cell Line/Organism | Observed Effect | Reference |
|---|---|---|---|---|
| Carbamothioyl-furan-2-carboxamide derivatives | Cancer | HepG2, Huh-7, MCF-7 | Antiproliferative activity | nih.gov |
| N-(4-bromophenyl)furan-2-carboxamide and analogues | Bacterial Infection | A. baumannii, K. pneumoniae, E. cloacae, MRSA | Antibacterial activity | mdpi.com |
| Furan-2-carboxamide derivatives (carbohydrazides and triazoles) | Bacterial Biofilm Formation | P. aeruginosa | Inhibition of biofilm formation | researchgate.netnih.govnih.gov |
| Thiophene/furan-1,3,4-oxadiazole carboxamides | Fungal Infection | Phytopathogenic fungi | Antifungal activity | nih.gov |
Development of Chemical Probes for Biological Studies
The development of chemical probes is a critical step in translational research, enabling the identification of molecular targets and the elucidation of the mechanism of action of a bioactive compound. A chemical probe is typically a molecule that is structurally similar to the compound of interest but has been modified to allow for detection or interaction with its biological targets. Common modifications include the incorporation of fluorescent tags, biotin (B1667282) labels for affinity purification, or photoreactive groups for covalent cross-linking.
To date, there are no specific reports in the scientific literature detailing the development of chemical probes for this compound. However, the general principles of chemical probe design can be applied to this molecule based on its structure and the synthetic routes available for furan-2-carboxamide derivatives.
Design Considerations:
The design of a chemical probe for this compound would need to carefully consider the structure-activity relationships of the broader class of furan-2-carboxamides. The goal is to introduce a functional group for labeling (e.g., a fluorescent dye or biotin) at a position that does not significantly disrupt the compound's interaction with its biological target. Synthetic strategies for furan-2-carboxamides often involve the coupling of a furan-2-carboxylic acid with an amine. mdpi.com This provides a potential handle for the introduction of a linker and a reporter tag. For example, a linker could be attached to the amine component before its coupling with the furan-2-carboxylic acid core.
Potential Applications of Chemical Probes:
Once developed, chemical probes based on this compound could be employed in a variety of biological studies, including:
Target Identification: Biotinylated probes could be used in affinity pull-down experiments with cell lysates to isolate and identify the protein targets of the compound.
Cellular Localization: Fluorescently labeled probes would allow for the visualization of the compound's distribution within cells using microscopy techniques, providing clues about its site of action.
Mechanism of Action Studies: Probes can be used in competitive binding assays to validate target engagement and to screen for other molecules that bind to the same target.
While the development of such tools for this compound has not yet been documented, the extensive research into the synthesis and biological activity of related furan-2-carboxamides provides a solid foundation for future work in this area. nih.govmdpi.comresearchgate.netnih.govnih.govnih.gov The creation of chemical probes will be instrumental in advancing our understanding of the therapeutic potential of this class of compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(2,4-Dichlorophenyl)furan-2-carboxamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2,4-dichlorophenylboronic acid with furan-2-carboxamide derivatives under Suzuki-Miyaura coupling conditions (Pd catalyst, base, and solvent like DMF). Alternatively, acylation of 5-amino-furan derivatives with 2,4-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) may yield the target compound. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .
- Example Table :
| Reaction Condition | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄ | DMF | 72 | 98 |
| Acylation | Triethylamine | THF | 65 | 95 |
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm aromatic proton environments (δ 6.5–8.0 ppm for dichlorophenyl and furan protons) and carbonyl resonance (δ ~165–170 ppm).
- IR Spectroscopy : Identify the C=O stretch (~1680 cm⁻¹) and NH bending (~1550 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., m/z 286.0 [M+H]⁺ for C₁₁H₇Cl₂NO₂).
- HPLC : Assess purity using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound?
- Methodology :
Meta-analysis : Compare datasets across studies to identify variables (e.g., assay conditions, cell lines).
Dose-response studies : Evaluate EC₅₀/IC₅₀ under standardized conditions (e.g., ATP-based viability assays).
Kinetic profiling : Measure binding affinity (Kd) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Example Contradiction : If one study reports antimicrobial activity (MIC = 8 µg/mL) while another shows no effect, validate using standardized CLSI broth microdilution protocols .
Q. How does the substitution pattern on the dichlorophenyl ring influence bioactivity?
- Methodology :
SAR Studies : Synthesize analogs with varied halogen positions (e.g., 2,5-dichloro vs. 3,4-dichloro).
Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., CYP450 enzymes).
In vitro assays : Test against disease-relevant targets (e.g., kinase inhibition assays).
- Example Finding : 2,4-Dichloro substitution enhances metabolic stability compared to 3,5-dichloro derivatives (t₁/₂ = 4.2 vs. 1.8 hrs in microsomal assays) .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating the compound’s anti-inflammatory potential?
- Methodology :
- Cell-based assays : Use RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA.
- NF-κB pathway inhibition : Luciferase reporter assays in HEK293T cells transfected with NF-κB-responsive constructs.
- IC₅₀ Determination : Dose-response curves (0.1–100 µM) with dexamethasone as a positive control .
Data Analysis and Reproducibility
Q. How can batch-to-batch variability in synthesis impact pharmacological data?
- Methodology :
Quality Control : Implement strict HPLC purity thresholds (>95%).
Accelerated stability studies : Store batches at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS.
Statistical analysis : Use ANOVA to compare bioactivity across batches (p < 0.05 threshold) .
Mechanistic Studies
Q. What techniques elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodology :
- X-ray crystallography : Co-crystallize with target enzymes (e.g., COX-2) to identify binding motifs.
- Kinase profiling : Screen against a panel of 100+ kinases (Eurofins KinaseProfiler) to identify off-target effects.
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
